molecular formula C7H8N2O3 B13309100 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid

Cat. No.: B13309100
M. Wt: 168.15 g/mol
InChI Key: HQNPBMBPUYUMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid is a chemical compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound also features a propanoic acid group attached to the pyrazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrazine derivative with a propanoic acid derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid, with the CAS number 1596774-33-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features a propanoic acid moiety attached to a 3,4-dihydropyrazine ring with a keto group, which may influence its biological interactions.

Anticancer Properties

Dihydropyrazine derivatives have been investigated for their anticancer effects. For instance, compounds with similar structural frameworks have shown the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. The mechanism often involves the activation of caspase pathways and the regulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some studies have indicated that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2015)Investigated dihydropyrazine derivatives for anticancer activity; found significant inhibition of HCT116 cell lines.
Li et al. (2016)Reported on enzyme inhibition properties; showed potential for COX inhibition leading to reduced inflammation in vitro.
Ayalasomayajula & Kompella (2018)Discussed the therapeutic applications of microparticles loaded with similar compounds for sustained drug delivery in ocular therapies.

The biological activity of this compound likely involves several mechanisms:

  • Cell Membrane Disruption : By integrating into bacterial membranes, leading to increased permeability.
  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
  • Enzyme Modulation : Inhibiting key enzymes involved in inflammation and cancer progression.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(2-oxo-1H-pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-6(11)2-1-5-7(12)9-4-3-8-5/h3-4H,1-2H2,(H,9,12)(H,10,11)

InChI Key

HQNPBMBPUYUMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.